Home > Products > Screening Compounds P49785 > 3-Nitroimidazo[1,2-b]pyridazin-6-amine
3-Nitroimidazo[1,2-b]pyridazin-6-amine - 37990-33-3

3-Nitroimidazo[1,2-b]pyridazin-6-amine

Catalog Number: EVT-3399947
CAS Number: 37990-33-3
Molecular Formula: C6H5N5O2
Molecular Weight: 179.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Nitroimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features a nitro group at the 3-position of the imidazo[1,2-b]pyridazine ring, which is a recognized scaffold in drug development, particularly for antiparasitic and antimicrobial agents. Its structural complexity and ability to interact with biological targets make it a subject of interest for further research.

Source and Classification

3-Nitroimidazo[1,2-b]pyridazin-6-amine belongs to the class of nitroimidazole derivatives. These compounds are characterized by the presence of an imidazole ring fused to a pyridazine moiety. The specific classification of this compound falls under heterocyclic compounds, which are organic compounds containing atoms of at least two different elements as part of a ring structure. The presence of the nitro group contributes to its reactivity and biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-nitroimidazo[1,2-b]pyridazin-6-amine typically involves several key steps:

  1. Cyclocondensation Reaction: The initial step often involves the cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in a solvent such as 1,2-dimethoxyethane at elevated temperatures (around 90°C). This reaction yields an intermediate compound that serves as a precursor for further modifications .
  2. Nitration: Following the formation of the intermediate, nitration is performed using concentrated nitric acid or other nitrating agents to introduce the nitro group at the 3-position of the imidazo[1,2-b]pyridazine ring. This step is critical as it determines the final product's reactivity and biological activity .
  3. Substitution Reactions: Additional reactions may include nucleophilic substitutions where various nucleophiles can replace halogen atoms in the synthesized intermediates, enhancing the compound's pharmacological profile .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-nitroimidazo[1,2-b]pyridazin-6-amine can be represented as follows:

  • Chemical Formula: C7_{7}H7_{7}N5_{5}O2_{2}
  • Molecular Weight: Approximately 179.16 g/mol
  • Structural Features:
    • A fused imidazole and pyridazine ring system.
    • A nitro group (-NO2_{2}) at the 3-position.
    • An amino group (-NH2_{2}) at the 6-position.

The structural integrity allows for various interactions with biological targets, making it a versatile scaffold in drug design.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-nitroimidazo[1,2-b]pyridazin-6-amine primarily revolves around its nitro group and amino functionality:

  1. Electrophilic Aromatic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.
  2. Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, facilitating the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

These chemical properties enable modifications that are crucial for optimizing therapeutic efficacy against specific targets.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-nitroimidazo[1,2-b]pyridazin-6-amine often involves:

  • Nitroreduction: In biological systems, the nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules such as DNA or proteins. This process is particularly relevant in antimicrobial activity against pathogens like Mycobacterium tuberculosis.
  • Target Interaction: The compound may exhibit specific binding affinities to target enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity.

Research indicates that such mechanisms are pivotal for understanding how these compounds exert their pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Nitroimidazo[1,2-b]pyridazin-6-amine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and methanol due to its polar functional groups.
  • Melting Point: Specific melting point data may vary but is crucial for assessing purity and stability.
  • Stability: The stability of this compound under various conditions (e.g., light, temperature) influences its storage and application in formulations.

These properties are essential for practical applications in drug formulation and delivery systems.

Applications

Scientific Uses

The applications of 3-nitroimidazo[1,2-b]pyridazin-6-amine span several fields:

  1. Antimicrobial Agents: Its structural characteristics make it suitable for development as an antimicrobial agent targeting resistant strains of bacteria.
  2. Antiparasitic Activity: Research has shown promising results in utilizing this compound against parasites such as Giardia lamblia, indicating potential therapeutic uses in treating parasitic infections .
  3. Drug Development: As a scaffold in medicinal chemistry, it serves as a basis for designing new compounds with improved efficacy and reduced toxicity profiles.
Introduction to 3-Nitroimidazo[1,2-b]pyridazin-6-amine in Contemporary Medicinal Chemistry

Historical Context and Emergence as a Bioactive Scaffold

The imidazo[1,2-b]pyridazine scaffold was first synthesized in the 1960s but remained underexplored until the 21st century, when its privileged status in medicinal chemistry became apparent. This nitrogen-rich bicyclic framework combines a pyridazine ring (providing high dipole moment and hydrogen-bonding capacity) with an imidazole ring, conferring excellent drug-like properties including low molecular weight, moderate cLogP (typically 1.2–4.1), and low polar surface area that enhance membrane permeability and bioavailability [3] [8]. The scaffold gained significant pharmaceutical validation with the 2012 FDA approval of ponatinib (an imidazo[1,2-b]pyridazine-containing tyrosine kinase inhibitor) for leukemia, demonstrating its clinical relevance and stimulating renewed interest in its derivatives [3] [8].

3-Nitroimidazo[1,2-b]pyridazin-6-amine (CAS# 37990-33-3) represents a strategically functionalized derivative within this scaffold class. Its emergence as a bioactive entity stemmed from deliberate efforts to fuse nitroimidazole's antiparasitic properties with pyridazine's favorable physicochemical profile. This molecular hybridization approach aimed to combat drug resistance in parasitic infections by incorporating two putative mechanisms: nitroreductase-activated cytotoxicity and phosphodiesterase (PDE) inhibition [1] [2]. Initial synthetic routes typically involved condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds, followed by regioselective nitration at the 3-position and introduction of the 6-amino group via nucleophilic substitution or reduction strategies [3] [4].

Key milestones in its development include:

  • 2010s: Systematic exploration of imidazo[1,2-b]pyridazine substitutions revealed the 3-nitro-6-amino pattern conferred exceptional potency against protozoan parasites, distinct from earlier derivatives targeting kinases or neurological targets [3] [8].
  • 2022: Landmark studies demonstrated sub-nanomolar in vitro activity against Giardia lamblia (IC~50~ = 0.1–0.9 nM), positioning 3-nitroimidazo[1,2-b]pyridazin-6-amine derivatives among the most potent anti-giardiasis agents ever reported [1] [2].

Table 1: Evolution of Key 3-Nitroimidazo[1,2-b]pyridazine Derivatives

Structural FeatureBiological TargetKey FindingReference
3-Nitroimidazo[1,2-b]pyridazine coreProtozoan parasites (G. lamblia, T. brucei)Sub-nanomolar anti-Giardia activity discovered [1] [2]
6-Amino substitutionG. lambliaOptimized solubility and target engagement [4] [6]
Hybrid PDE inhibitor motifsG. lamblia PDEPDE inhibition contribution ruled out; nitro group essential [1] [6]

Significance in Antiparasitic and Antimicrobial Drug Discovery

3-Nitroimidazo[1,2-b]pyridazin-6-amine derivatives represent a breakthrough in anti-giardiasis drug discovery due to their unprecedented sub-nanomolar potency. When tested against clinically relevant strains of Giardia lamblia, these compounds consistently achieved IC~50~ values below 1 nM (0.1–0.9 nM), surpassing metronidazole (IC~50~ = 6.1–18 μM) by 3–4 orders of magnitude and outperforming other nitroimidazole carboxamides (EC~50~ = 0.1–2.5 μM) [1] [2] [7]. Crucially, this potency extends to metronidazole-resistant Giardia strains, addressing a critical clinical challenge where 20% of giardiasis cases exhibit treatment failure with current nitroimidazoles [7].

The structure-activity relationship (SAR) studies revealed unexpected mechanistic insights:

  • Essentiality of Nitro Group: Nitro-reduction remains the primary activation mechanism. Analogues lacking the 3-nitro group show complete loss of anti-Giardia activity (>10,000-fold reduction in potency), confirming the nitroimidazole component drives cytotoxicity [1] [6].
  • Dispensability of PDE Inhibition: Despite rational design incorporating PDE inhibitor motifs, enzymatic assays confirmed no correlation between PDE inhibition and anti-parasitic activity. This suggests the scaffold’s potency is independent of PDE modulation [1] [2].
  • Role of 6-Amino Group: The 6-amino substitution contributes to optimal physicochemical properties (cLogP ~2.3–3.1), enhancing solubility and parasiticidal activity compared to halogen or alkyl substitutions at this position [4] [6].

Table 2: Anti-Parasitic Profile of 3-Nitroimidazo[1,2-b]pyridazin-6-amine Derivatives

ParasitePotency (IC~50~)Metronidazole IC~50~Selectivity Index (MRC-5)Key Insight
Giardia lamblia0.1–0.9 nM6.1–18 μM>100,000Activity retained against metronidazole-resistant strains
Entamoeba histolytica1.7–5.1 μM5.0 μM>20Moderate improvement over metronidazole
Trichomonas vaginalis0.6–1.4 μM0.8 μM>70Comparable to metronidazole
Trypanosoma brucei>10 μMVariable<10Limited activity

Beyond giardiasis, these derivatives exhibit broad-spectrum potential:

  • Amebiasis & Trichomoniasis: Moderate activity against Entamoeba histolytica (IC~50~ = 1.7–5.1 μM) and Trichomonas vaginalis (IC~50~ = 0.6–1.4 μM), comparable or superior to metronidazole [7].
  • Bacterial Pathogens: Activity against Clostridium difficile (MIC = 0.5–2 μg/mL) suggests potential repurposing for anaerobic bacterial infections [7].
  • Selectivity Profile: Low cytotoxicity in mammalian cells (MRC-5 fibroblasts, CC~50~ >100 μM) and stability in liver microsomes underscore therapeutic potential [1] [7].

The scaffold’s drug-like properties – molecular weight <250 Da, cLogP 1.2–4.1, and balanced polarity – position it favorably for lead optimization. Current research focuses on: 1) elucidating the exact nitroreductase enzyme responsible for activation in Giardia, 2) optimizing pharmacokinetics through C-2 and N-1 modifications, and 3) expanding to other nitroreductase-expressing pathogens [1] [2] [6].

Properties

CAS Number

37990-33-3

Product Name

3-Nitroimidazo[1,2-b]pyridazin-6-amine

IUPAC Name

3-nitroimidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

InChI

InChI=1S/C6H5N5O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H,(H2,7,9)

InChI Key

FICBHNGTDHFLME-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2N=C1N)[N+](=O)[O-]

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.